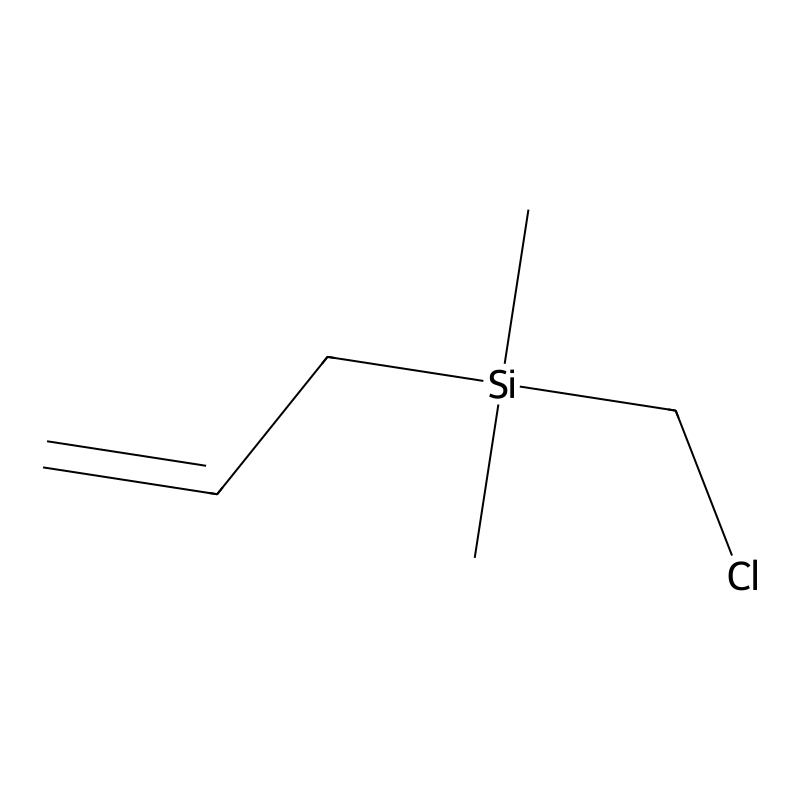

Allyl(chloromethyl)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allyl(chloromethyl)dimethylsilane is an organosilicon compound characterized by its unique structure, which includes an allyl group, a chloromethyl group, and two dimethyl groups attached to a silicon atom. Its molecular formula is , and it has a molecular weight of 148.70 g/mol. The compound is known for its reactivity in various chemical processes, particularly in electrophilic substitution reactions due to the presence of the chloromethyl group, which can be substituted by nucleophiles such as amines and alcohols .

Silylation Agent

ACDMS acts as a silylating agent, introducing a dimethylsilyl group (Si(CH3)2) onto various substrates. This modification can influence properties like solubility, reactivity, and volatility. For instance, research describes its use in the silylation of silicic acid, enhancing its chromatographic separation properties [2].

Source: Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich:

Organic Synthesis

The combination of allyl (CH2=CH-CH2) and chloromethyl (CH2Cl) functionalities in ACDMS makes it valuable for organic synthesis. Research explores its application in the synthesis of various complex molecules. One example describes its use in the preparation of cyclo-1,1′,4,4′-bis(1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzenes [1].

Source: Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich:

Functional Molecule Precursor

ACDMS can serve as a precursor for the synthesis of other functional molecules. Research investigates its use in the preparation of phenylenebis(silanediyl triflates), which are valuable synthons for the creation of organosilicon polymers [3]. These polymers possess unique properties useful in various applications.

Source: Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich:

Protecting Group Chemistry

The chloromethyl group in ACDMS can be exploited in protecting group chemistry. This strategy involves temporarily protecting functional groups on a molecule during a synthesis and then selectively removing them later. Research explores the use of ACDMS for O-silylation of phenyl sulfones, a potential strategy for protecting hydroxyl groups [4].

Source: Allyl(chloro)dimethylsilane 97 4028-23-3 - Sigma-Aldrich:

- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Addition Reactions: The allyl group can undergo addition reactions with electrophiles, leading to the creation of various adducts.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, allowing for further transformations.

Common Reaction Conditions- Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles that can react with the chloromethyl group.

- Electrophiles: Various electrophiles such as halogens and acids can participate in addition reactions.

- Oxidizing Agents: Compounds like hydrogen peroxide or potassium permanganate are used for oxidation.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents employed in reactions involving this silane .

Allyl(chloromethyl)dimethylsilane exhibits significant biological activity due to its ability to form stable carbon-silicon bonds. It interacts with various enzymes and proteins, facilitating modifications that can alter the reactivity and stability of biomolecules. For instance, it acts as a silylating agent, modifying hydroxyl groups in biomolecules. This interaction can influence metabolic pathways and cellular processes by forming reactive intermediates through interactions with enzymes such as cytochrome P450.

The synthesis of allyl(chloromethyl)dimethylsilane typically involves the reaction of allyl chloride with dimethylchlorosilane in the presence of a base like sodium hydride. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production

In industrial contexts, large-scale reactors are utilized where reactants are combined under controlled temperatures and pressures. The reaction conditions are closely monitored to ensure high yield and complete conversion to the desired product .

Allyl(chloromethyl)dimethylsilane finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic compounds.

- Silylation Reactions: The compound is used in silylation processes to modify functional groups in organic molecules.

- Material Science: It plays a role in developing silicon-containing polymers and materials due to its unique reactivity patterns .

Studies have shown that allyl(chloromethyl)dimethylsilane interacts effectively with other organic compounds through nucleophilic substitution mechanisms. Its ability to form new carbon-silicon bonds allows it to participate in complex biochemical pathways. Furthermore, research indicates that it can form stable complexes with various substrates, influencing their reactivity and stability.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Allyl(dimethyl)chlorosilane | Lacks the chloromethyl group | Simpler reactivity due to only one functional group |

| Diallyl(dimethyl)silane | Contains two allyl groups | Enhanced reactivity due to multiple allyl functionalities |

| Vinyl(chloromethyl)dimethylsilane | Contains a vinyl group instead of an allyl group | Different reactivity patterns compared to allyl compounds |

Uniqueness: Allyl(chloromethyl)dimethylsilane is distinct due to its combination of both allyl and chloromethyl groups, which allows for a broader range of chemical transformations compared to similar compounds. This dual functionality enhances its utility in synthetic organic chemistry .